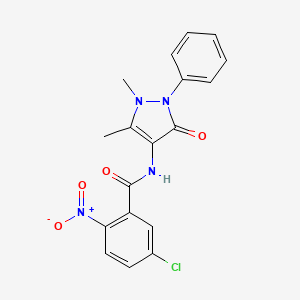![molecular formula C24H21F3N2O2 B3545888 1-(2-phenoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3545888.png)
1-(2-phenoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Vue d'ensemble
Description
1-(2-phenoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFPB, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the serotonin 5-HT1B receptor, which plays an important role in regulating mood, anxiety, and pain perception. TFPB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the function of the 5-HT1B receptor.
Mécanisme D'action
1-(2-phenoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a competitive antagonist of the 5-HT1B receptor, binding to the receptor and preventing the binding of serotonin and other ligands. This results in a decrease in the downstream signaling pathways activated by the receptor, leading to a variety of physiological effects depending on the tissue and cell type involved.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, anxiety, and depression. In addition, this compound has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, and to regulate food intake and body weight. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as asthma and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-phenoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT1B receptor, as well as its well-characterized mechanism of action. However, this compound also has limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research involving 1-(2-phenoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, including the investigation of its effects on other neurotransmitter systems and its potential therapeutic applications in conditions such as pain, anxiety, and depression. In addition, further studies are needed to fully elucidate the downstream signaling pathways activated by the 5-HT1B receptor and to identify potential targets for drug development. Overall, this compound is a valuable tool for investigating the function of the 5-HT1B receptor and has the potential to lead to new insights into the regulation of physiological and pathological processes.
Applications De Recherche Scientifique
1-(2-phenoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been used extensively in scientific research to investigate the role of the 5-HT1B receptor in various physiological and pathological processes. For example, this compound has been used to study the effects of 5-HT1B receptor activation on pain perception, anxiety, and depression. It has also been used to investigate the role of the 5-HT1B receptor in drug addiction and withdrawal, as well as in the regulation of food intake and body weight.
Propriétés
IUPAC Name |
(2-phenoxyphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O2/c25-24(26,27)18-7-6-8-19(17-18)28-13-15-29(16-14-28)23(30)21-11-4-5-12-22(21)31-20-9-2-1-3-10-20/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKQYYVIMBFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3545821.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3545824.png)

![N-[4-(aminosulfonyl)benzyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B3545833.png)
![1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B3545841.png)


![1,4-bis[3-(4-methylphenyl)acryloyl]-1,4-diazepane](/img/structure/B3545871.png)


![3,4-dichloro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3545901.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3545905.png)
